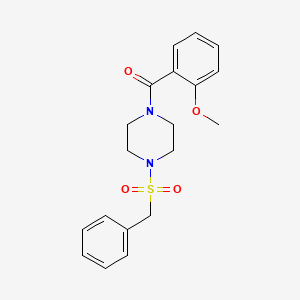![molecular formula C19H20FN3O4S B3468403 N-(4-{[4-(4-fluorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468403.png)
N-(4-{[4-(4-fluorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Overview
Description
N-(4-{[4-(4-fluorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly referred to as FMPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FMPA belongs to the class of sulfonamide derivatives and has been shown to exhibit various biological activities. In
Mechanism of Action
The mechanism of action of FMPA is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. FMPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. FMPA also inhibits the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, FMPA has been shown to bind to the serotonin receptor 5-HT1A, which may contribute to its analgesic activity.
Biochemical and Physiological Effects
FMPA has been shown to exhibit various biochemical and physiological effects. Studies have shown that FMPA inhibits the production of inflammatory mediators such as prostaglandins and cytokines. FMPA also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. In addition, FMPA has been shown to reduce pain and inflammation in animal models.
Advantages and Limitations for Lab Experiments
FMPA has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. FMPA also exhibits significant anti-inflammatory, analgesic, and anti-tumor activities, which make it an attractive target for drug development. However, FMPA has some limitations. It has low solubility in water, which may limit its bioavailability. In addition, the mechanism of action of FMPA is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of FMPA. One direction is the development of FMPA analogs with improved pharmacological properties. Another direction is the investigation of the mechanism of action of FMPA, which may provide insights into its therapeutic potential. In addition, further studies are needed to determine the safety and efficacy of FMPA in clinical trials. Finally, the potential of FMPA as a therapeutic agent for various diseases, including cancer and inflammation, should be explored further.
Scientific Research Applications
FMPA has been extensively studied for its pharmacological properties, particularly its potential as a therapeutic agent for various diseases. Studies have shown that FMPA exhibits significant anti-inflammatory, analgesic, and anti-tumor activities. FMPA has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[4-[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-14(24)21-17-6-8-18(9-7-17)28(26,27)23-12-10-22(11-13-23)19(25)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEBFPBTDONYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(benzylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B3468341.png)




![1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468364.png)
![1-(3-cyclopentylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468373.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B3468380.png)
![1-[(4-chlorophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468386.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B3468390.png)
![N-(4-{[4-(3-fluorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468408.png)
![N-[4-({4-[2-(4-methoxyphenoxy)acetyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3468413.png)